3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide typically involves the reaction of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Reactions: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . It can also modulate receptor activity by binding to receptor sites and altering their conformation . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Uniqueness
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the chlorine atom at the 3-position and the carbohydrazide group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide (CIPCH) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
CIPCH is characterized by the presence of a chloro group on the imidazo[1,2-a]pyridine ring, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 196.62 g/mol. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds related to CIPCH exhibit significant antimicrobial activity. For instance, imidazo[1,2-a]pyridine derivatives have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.4 to 1.9 μM against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains .
Anticancer Activity
CIPCH has also been investigated for its anticancer properties. Studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives displayed IC50 values in the low micromolar range against prostate cancer and breast cancer cell lines, indicating potent anticancer activity .
Structure-Activity Relationships (SAR)
The SAR studies of CIPCH and its analogs reveal that modifications to the imidazo[1,2-a]pyridine core significantly influence biological activity. Key findings include:
- Chloro Substitution : The presence of the chloro group on the pyridine ring enhances antimicrobial and anticancer activities compared to non-chlorinated analogs.
- Positioning of Functional Groups : Variations in the positioning of substituents on the imidazo ring can lead to changes in potency and selectivity against specific targets.
Compound | Activity | MIC/IC50 Values |
---|---|---|
CIPCH | Antimicrobial | 0.4 - 1.9 μM (Mtb) |
Derivative A | Anticancer | IC50 = 2.5 μM (Prostate Cancer) |
Derivative B | Anticancer | IC50 = 1.8 μM (Breast Cancer) |
Case Studies
Several case studies have documented the biological activity of CIPCH and its derivatives:
- Antimicrobial Efficacy : A study evaluated the efficacy of CIPCH against various bacterial strains, demonstrating significant inhibition at concentrations as low as 0.5 μM.
- Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that CIPCH induces apoptosis through caspase activation pathways, leading to increased cell death in treated cells compared to controls.
- In Vivo Studies : Animal models have shown that CIPCH derivatives possess favorable pharmacokinetic profiles with low toxicity levels, making them promising candidates for further development.
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNEHJKPWJSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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